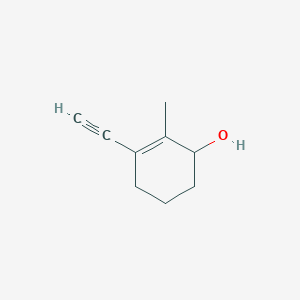
3-Ethynyl-2-methylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-2-methylcyclohex-2-en-1-ol is an organic compound with a unique structure that includes an ethynyl group, a methyl group, and a hydroxyl group attached to a cyclohexene ring
Preparation Methods
The synthesis of 3-Ethynyl-2-methylcyclohex-2-en-1-ol can be achieved through several routes. One common method involves the dehydrohalogenation of ω-halogenodienes, such as 1-(2-chlorovinyl)-2-methylcyclohexene, to obtain the desired product . Another approach includes the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-Ethynyl-2-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide in acetic acid.
Reduction: Hydrogenation reactions can be performed using palladium nanoparticles as catalysts.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include chromium trioxide for oxidation and palladium catalysts for hydrogenation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Ethynyl-2-methylcyclohex-2-en-1-ol has several scientific research applications:
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its derivatives act as antiaggregative pheromones by inhibiting the aggregation of certain insect species . The compound’s hydroxyl group and ethynyl group play crucial roles in its reactivity and interactions with biological targets.
Comparison with Similar Compounds
3-Ethynyl-2-methylcyclohex-2-en-1-ol can be compared with similar compounds such as:
3-Methyl-2-cyclohexen-1-ol: This compound has a similar cyclohexene ring structure but lacks the ethynyl group.
3-Methyl-2-cyclohexen-1-one: This compound contains a ketone group instead of a hydroxyl group.
1-Ethynyl-2-methylcyclohex-1-ene: This compound has a similar structure but differs in the position of the double bond and the ethynyl group.
The presence of the ethynyl group in this compound makes it unique and imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-ethynyl-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-3-8-5-4-6-9(10)7(8)2/h1,9-10H,4-6H2,2H3 |
InChI Key |
MWSAGQSNKVHFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















